molecular formula C10H8N2OS B14611495 Pyridine, 3,3'-sulfinylbis- CAS No. 57331-01-8

Pyridine, 3,3'-sulfinylbis-

Cat. No.: B14611495
CAS No.: 57331-01-8
M. Wt: 204.25 g/mol
InChI Key: FGDZOTXNKZEARG-UHFFFAOYSA-N
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Description

Pyridine, 3,3’-sulfinylbis- is a sulfur-containing heterocyclic compound derived from pyridine. Pyridine itself is a six-membered aromatic ring with one nitrogen atom, known for its basic properties and its use as a building block in various chemical syntheses. The addition of a sulfinyl group (SO) to the pyridine ring enhances its reactivity and introduces unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine, 3,3’-sulfinylbis- can be synthesized through several methods. One common approach involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride. This intermediate is then reacted with a suitable nucleophile to introduce the sulfinyl group . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production of pyridine, 3,3’-sulfinylbis- often follows similar synthetic routes but on a larger scale. The process involves the sequential addition of reagents to ensure high yield and purity. Distillation under reduced pressure is commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3,3’-sulfinylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of pyridine, 3,3’-sulfinylbis- involves its interaction with molecular targets through its sulfinyl and pyridine groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity .

Comparison with Similar Compounds

Pyridine, 3,3’-sulfinylbis- can be compared with other sulfur-containing heterocycles such as:

These compounds share some reactivity patterns but differ in their specific chemical and biological properties, making pyridine, 3,3’-sulfinylbis- unique in its applications and effects.

Properties

CAS No.

57331-01-8

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

3-pyridin-3-ylsulfinylpyridine

InChI

InChI=1S/C10H8N2OS/c13-14(9-3-1-5-11-7-9)10-4-2-6-12-8-10/h1-8H

InChI Key

FGDZOTXNKZEARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)S(=O)C2=CN=CC=C2

Origin of Product

United States

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